N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a dioxidotetrahydrothiophene moiety, a benzofuran carboxamide, and a tetrahydrobenzothiophene unit.
Preparation Methods
The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dioxidotetrahydrothiophene intermediate, followed by its coupling with the benzofuran carboxamide and tetrahydrobenzothiophene units. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, potentially converting them to alcohols.
Substitution: The aromatic rings in the benzofuran and benzothiophene units can undergo electrophilic aromatic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar compounds to N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide include other benzofuran carboxamides and benzothiophene derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O5S2 |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S2/c1-13-5-7-19-18(10-13)15(3)22(32-19)24(29)27-25-21(17-6-4-14(2)11-20(17)33-25)23(28)26-16-8-9-34(30,31)12-16/h5,7,10,14,16H,4,6,8-9,11-12H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
TXKCFUADWGBALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=C(C5=C(O4)C=CC(=C5)C)C |
Origin of Product |
United States |
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